molecular formula C7H5ClO3 B13362093 3-Chloro-2,4-dihydroxybenzaldehyde

3-Chloro-2,4-dihydroxybenzaldehyde

Cat. No.: B13362093
M. Wt: 172.56 g/mol
InChI Key: LYZRMRRSVFCBGE-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dihydroxybenzaldehyde (CAS: 131088-00-1 ) is a chlorinated aromatic aldehyde that serves as a valuable synthetic intermediate in medicinal chemistry and cancer research . It is synthesized via the chlorination of 2,4-dihydroxybenzaldehyde using sodium hypochlorite in a basic aqueous medium . Structural confirmation is achieved through ¹H-NMR spectroscopy, which reveals two doublet signals (J = 2.5–3.0 Hz) for the vicinal aromatic hydrogens at positions 5 and 6, distinguishing it from positional isomers . This compound is a key building block in the synthesis of novel anticancer agents, particularly naphthoquinone derivatives and Schiff bases . Scientific studies have utilized this compound as a precursor for compounds evaluated against human cancer cell lines, such as prostate (PC3) and breast (MCF-7) cancers . Furthermore, its molecular framework contributes to the development of potential heat shock protein 90 (Hsp90) inhibitors, a significant target in oncology . Beyond pharmaceutical applications, its reactive aldehyde and hydroxyl groups make it a candidate for developing dyes, pigments, and specialized polymers . Please note: This product is intended for research purposes only. It is not intended for human or veterinary use. All information provided is for research and development reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

3-chloro-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H5ClO3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-3,10-11H

InChI Key

LYZRMRRSVFCBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Cl)O

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2,4 Dihydroxybenzaldehyde

Direct Halogenation Approaches

Direct halogenation involves the introduction of a chlorine atom onto the aromatic ring of a 2,4-dihydroxybenzaldehyde (B120756) precursor. The hydroxyl groups at positions 2 and 4 are strongly activating, making the ring susceptible to electrophilic substitution. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired product.

Chlorination of 2,4-Dihydroxybenzaldehyde Precursors

The chlorination of 2,4-dihydroxybenzaldehyde can be explored using various chlorinating agents that are well-established in aromatic chemistry. These reagents generate an electrophilic chlorine species that attacks the electron-rich benzene (B151609) ring.

Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are potent chlorinating agents, though they are more commonly used to convert carboxylic acids to acyl chlorides or alcohols to alkyl chlorides. orgsyn.org However, their application in aromatic chlorination has been documented. Thionyl chloride, for instance, has been used for the selective chlorination of certain activated aromatic compounds like isoflavones. researchgate.net Phosphorus pentachloride can be prepared from phosphorus trichloride and chlorine and is a powerful reagent for chlorination. google.comresearchgate.net The reaction with phenolic compounds must be carefully controlled to avoid unwanted side reactions with the hydroxyl groups.

Direct Chlorine Gas Introduction

The direct introduction of chlorine gas (Cl₂) is a traditional and fundamental method for the chlorination of aromatic compounds. orgsyn.org This method often requires a catalyst (a Lewis or protic acid) to enhance the electrophilicity of the chlorine. orgsyn.org For highly activated rings, such as phenols, the reaction can proceed rapidly. rsc.org For example, p-chlorotoluene can be chlorinated at high temperatures to produce p-chlorobenzal chloride, which is then hydrolyzed to p-chlorobenzaldehyde. orgsyn.org The direct use of chlorine gas on 2,4-dihydroxybenzaldehyde would require careful control of stoichiometry and reaction conditions to favor monochlorination at the desired position.

Sodium Hypochlorite-Mediated Chlorination

Sodium hypochlorite (B82951) (NaOCl), the active ingredient in bleach, can serve as a source of electrophilic chlorine, particularly under acidic conditions which generate hypochlorous acid. nih.gov It is widely used for disinfection due to its oxidizing and chlorinating properties. nih.govpeerj.com In organic synthesis, related N-chloroamines derived from reagents like morpholine and sodium hypochlorite have been developed as selective chlorinating agents for electron-rich aromatic compounds. orgsyn.org This approach offers a potentially milder alternative to using chlorine gas directly.

Table 1: Overview of Potential Chlorinating Agents

Chlorinating Agent Formula Typical Application in Aromatic Synthesis Reference
Thionyl Chloride SOCl₂ Chlorination of activated aromatics like isoflavones. researchgate.net
Phosphorus Pentachloride PCl₅ Used as a general chlorinating agent.
Chlorine Gas Cl₂ Direct chlorination of aromatic rings, often with a catalyst. orgsyn.orgorgsyn.org

Regioselectivity and Site-Specific Halogenation Considerations

Achieving site-specificity is the most significant challenge in the synthesis of 3-Chloro-2,4-dihydroxybenzaldehyde (B8528499). The substitution pattern on the aromatic ring is governed by the directing effects of the existing functional groups: the two hydroxyl (-OH) groups and the aldehyde (-CHO) group.

Hydroxyl Groups (-OH): The -OH groups are strong activating groups and are ortho, para-directors. The C2-OH group directs towards positions 1, 3, and 5 (with position 1 occupied), while the C4-OH group directs towards positions 3 and 5.

Aldehyde Group (-CHO): The -CHO group is a deactivating group and a meta-director, directing towards positions 3 and 5.

Therefore, positions 3 and 5 are electronically favored for electrophilic attack. The key to selectivity between these positions lies in the differing reactivity of the two hydroxyl groups. The 2-hydroxyl group is known to form a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. mdpi.com This interaction reduces the electron-donating ability of the 2-OH group and increases the acidity and electron-donating capacity of the 4-OH group. nih.govdigitellinc.com Consequently, the 4-OH group has a dominant activating effect, making the positions ortho to it (positions 3 and 5) the most probable sites for chlorination. Directing the substitution specifically to the C-3 position over the C-5 position can be challenging and may depend on steric factors and subtle electronic effects influenced by the solvent and reaction conditions.

Table 2: Directing Effects of Functional Groups on 2,4-Dihydroxybenzaldehyde

Functional Group Position Electronic Effect Directing Influence
Hydroxyl C2 Activating (reduced by H-bonding) ortho, para
Hydroxyl C4 Strongly Activating ortho, para

Condensation and Multi-Component Reaction Pathways

Condensation reactions, such as the Knoevenagel or aldol condensations, and multi-component reactions (MCRs) are powerful synthetic tools for building molecular complexity. researchgate.netresearchgate.net These reactions typically involve the reaction of an aldehyde or ketone with other reactants to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

However, these methodologies are generally not employed for the synthesis of this compound itself. Instead, this compound would serve as a key starting material or building block in such reactions. For example, substituted salicylaldehydes (2-hydroxybenzaldehydes) are common precursors in multi-component reactions for the synthesis of complex heterocyclic systems like coumarins and pyranochromenes. researchgate.netresearchgate.net Therefore, while vital in synthetic chemistry, condensation and MCR pathways represent applications of this compound rather than a route to its formation.

Table 3: Examples of Reactions Utilizing Substituted Benzaldehydes

Reaction Type Aldehyde Reactant Other Reactants Product Class Reference
Knoevenagel Condensation Salicylaldehyde Activated Methylene Compounds Coumarins researchgate.net
Multi-Component Reaction Salicylaldehyde Amines, Diethyl Malonate Coumarin-3-carboxamides researchgate.net

Catechol and Glyoxalic Acid Condensation Under Alkaline Conditions

While a direct synthesis of this compound from a chlorinated catechol and glyoxylic acid is not prominently documented in readily available literature, the analogous reaction for the parent compound, 3,4-dihydroxybenzaldehyde (B13553), provides a valuable methodological precedent. This process involves the condensation of catechol and glyoxylic acid under alkaline conditions to form an intermediate, which is subsequently oxidized.

A known process for producing 3,4-dihydroxybenzaldehyde involves the condensation reaction between catechol and glyoxylic acid in the presence of an alkaline substance like sodium hydroxide. google.com This reaction yields 3,4-dihydroxyamygdalic acid. This intermediate is then subjected to an oxidation and decarboxylation reaction, often using a compound copper salt, to produce the final 3,4-dihydroxybenzaldehyde. google.com A variation of this process involves a catalytic oxidation step using air. google.com In this method, the 3,4-dihydroxy mandelic acid intermediate is dissolved in water, the pH is adjusted to be weakly alkaline, and a multi-component composite metal oxide catalyst is added. google.com The reaction proceeds via heating and bubbling air through the mixture to yield 3,4-dihydroxybenzaldehyde. google.com

Reaction Scheme for 3,4-dihydroxybenzaldehyde Synthesis
StepReactantsConditionsProduct
1. CondensationCatechol, Glyoxylic AcidAlkaline (e.g., NaOH)3,4-dihydroxyamygdalic acid
2. Oxidation/Decarboxylation3,4-dihydroxyamygdalic acidCompound Copper Salt or Air/Catalyst3,4-dihydroxybenzaldehyde

Literature-Precedented Synthetic Routes and Methodological Analysis

Established synthetic routes for hydroxybenzaldehydes often rely on the formylation of a corresponding phenol (B47542). For a compound like this compound, this would typically involve the formylation of 2-chlororesorcinol (B1584398) (2-chloro-1,3-dihydroxybenzene). Two classical methods for this transformation are the Vilsmeier-Haack and Reimer-Tiemann reactions.

While a specific protocol for this compound within the cited 2006 Organic Letters article by Ciufolini and Tan could not be located in the available search results, an analysis of general and established methods for analogous compounds can be performed.

The Vilsmeier-Haack reaction is a widely used method for formylating activated aromatic rings, such as phenols. The synthesis of 2,4-dihydroxybenzaldehyde from resorcinol (B1680541) via this method is well-documented. google.com The process involves preparing a Vilsmeier reagent, typically from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), in a suitable solvent like acetonitrile (B52724). The phenol (in this case, resorcinol) is then added at low temperatures (e.g., -15°C to -10°C) to form a crystalline Vilsmeier-formamidinium salt intermediate. google.com This salt is then hydrolyzed with warm water to yield the final aldehyde. google.com This approach offers high yields (often 70-75%) and good regioselectivity, making it a powerful and precedented route that could be adapted for the synthesis of this compound from 2-chlororesorcinol.

Another established method is the Reimer-Tiemann reaction , which typically uses chloroform (B151607) in a strong alkaline solution to formylate a phenol. A synthesis for the related 3-chloro-2-hydroxybenzaldehyde utilizes this principle, starting from o-chlorophenol. prepchem.com The reaction is conducted by dissolving the phenol in an aqueous sodium hydroxide solution and then slowly adding chloroform. prepchem.com The mixture is heated for an extended period, followed by acidification and purification, often by steam distillation. prepchem.com While effective, this method can sometimes suffer from lower yields and the formation of multiple isomers compared to the Vilsmeier-Haack reaction.

Development of Environmentally Conscious Synthetic Routes

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of this compound and related compounds is an area where such principles can be applied.

The use of water as a reaction solvent is a cornerstone of green chemistry. As noted in the Reimer-Tiemann reaction, the synthesis of chlorinated hydroxybenzaldehydes can be performed in aqueous systems. The synthesis of 3-chloro-2-hydroxybenzaldehyde from o-chlorophenol and chloroform is explicitly carried out in a concentrated aqueous solution of sodium hydroxide, which acts as both the solvent and the base. prepchem.com This approach avoids the use of volatile and often toxic organic solvents.

The broader trend in organic synthesis supports this move towards greener media. For instance, the use of aqueous citric acid has been described as a convenient and environmentally friendly medium for the one-pot synthesis of various heterocyclic compounds from aromatic aldehydes. scielo.org.co This protocol avoids other catalysts and hazardous organic solvents, and the aqueous acidic medium can often be recycled and reused. scielo.org.co Such principles could be explored for the formylation or modification of chlorinated phenols.

Catalysis offers a powerful tool for developing more efficient and environmentally friendly synthetic routes by enabling reactions with higher selectivity and lower energy consumption, often with reduced byproduct formation.

For the core structure of dihydroxybenzaldehydes, catalytic oxidation represents a significant innovation. The synthesis of 3,4-dihydroxybenzaldehyde from its mandelic acid precursor can be achieved using a multi-component composite metal oxide catalyst with air as the oxidant. google.com This method provides high yields (72-90%) and utilizes a catalyst that is easily recovered and reused, making it suitable for larger-scale, more sustainable production. google.com

In the synthesis of other halogenated aromatic aldehydes, catalytic carbonylation methods have been developed. For example, 4-Chloro-3-fluorobenzaldehyde can be synthesized via the reductive carbonylation of an aryl iodide using a rhodium(III) chloride catalyst with carbon monoxide and hydrogen. chemicalbook.com This type of catalytic approach, which directly introduces the aldehyde functional group, represents a modern alternative to classical formylation reactions. Another example involves the use of a fine copper catalyst for Ullmann-type ether synthesis, a key step in the preparation of more complex molecules derived from chlorinated phenols. nih.gov

Overview of Green Chemistry Approaches
ApproachExample Reaction/PrincipleEnvironmental BenefitReference Compound
Aqueous Reaction SystemReimer-Tiemann formylation in aqueous NaOHAvoids volatile organic solvents3-chloro-2-hydroxybenzaldehyde prepchem.com
Catalytic Air OxidationOxidation of dihydroxymandelic acid using a reusable metal oxide catalystUses air as a green oxidant; catalyst is recyclable3,4-dihydroxybenzaldehyde google.com
Catalytic CarbonylationRhodium-catalyzed introduction of a formyl groupHigh efficiency and atom economy4-Chloro-3-fluorobenzaldehyde chemicalbook.com

Chemical Reactivity and Transformation Studies of 3 Chloro 2,4 Dihydroxybenzaldehyde

Aldehyde Carbonyl Group Reactivity

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The general mechanism involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org

For 3-Chloro-2,4-dihydroxybenzaldehyde (B8528499), nucleophiles such as organometallic reagents (e.g., Grignard reagents) or cyanide ions can add to the carbonyl group. For instance, the addition of a Grignard reagent, like methylmagnesium bromide, would be expected to attack the carbonyl carbon, and after an acidic workup, would yield a secondary alcohol. youtube.com

Oxidation Pathways to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2,4-dihydroxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The selection of the oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as the oxidation of the hydroxyl groups or the aromatic ring. Milder oxidizing agents are often preferred for substrates with multiple sensitive functional groups.

A study on a structurally related compound, 3-nitro-4-chlorobenzaldehyde, provides insight into the reactivity of such substituted benzaldehydes. zenodo.org

Reduction Pathways to Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-Chloro-2,4-dihydroxyphenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Interactive Table 1: Common Reducing Agents for Aldehyde Reduction

Reducing AgentFormulaTypical SolventNotes
Sodium BorohydrideNaBH₄Ethanol, MethanolA mild and selective reducing agent, generally does not reduce other functional groups like esters or carboxylic acids. youtube.com
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFA very strong and non-selective reducing agent, capable of reducing a wide range of functional groups.

The choice between these reagents depends on the desired selectivity and the presence of other reducible functional groups in the molecule.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Amines, Alcohols)

Aldehydes undergo condensation reactions with a variety of nucleophiles. With primary amines, this compound is expected to form Schiff bases (imines). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond. pressbooks.pub

Similarly, in the presence of an acid catalyst, it can react with alcohols to form acetals. This reaction involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the acetal. pressbooks.pub These reactions are often reversible.

Aromatic Halogen Reactivity

The chlorine atom attached to the aromatic ring of this compound can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the aldehyde group.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAAr) typically proceeds through an addition-elimination mechanism. libretexts.org This pathway is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom), as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the aldehyde group (-CHO) is an electron-withdrawing group. The hydroxyl groups (-OH) are typically electron-donating by resonance but can be deprotonated under basic conditions to become strongly activating phenoxide groups. The position of the aldehyde group is meta to the chlorine, which is not ideal for stabilizing the Meisenheimer complex through resonance. However, the hydroxyl group at the para position can significantly activate the ring towards nucleophilic attack.

A study on the reaction of 3-nitro-4-chlorobenzaldehyde with sodium phenoxides demonstrated that the reaction follows second-order kinetics and that the activating power of the para-CHO group is significant. zenodo.org Similar reactivity could be anticipated for this compound, where a strong nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized carbanion intermediate before the chloride ion is expelled. libretexts.org The rate of these reactions is influenced by the strength of the nucleophile and the stability of the intermediate. libretexts.org

Interactive Table 2: Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on Reaction RateRationale
Electron-withdrawing groups (ortho/para)IncreasesStabilizes the negative charge of the Meisenheimer complex through resonance. libretexts.org
Strength of the NucleophileIncreasesA more potent nucleophile will attack the electron-deficient aromatic ring more readily. libretexts.org
Nature of the Leaving GroupVariesThe rate depends on the ability of the leaving group to depart. Halogen reactivity often follows F > Cl > Br > I in these reactions.

Hydroxyl Group Reactivity

The two hydroxyl groups in this compound exhibit distinct chemical reactivities. This difference is primarily due to their positions relative to the electron-withdrawing aldehyde group and the presence of significant hydrogen bonding, which modulates their acidity and nucleophilicity.

In reactions such as etherification (alkylation) and esterification, the hydroxyl group at the C4 position is preferentially functionalized over the C2-hydroxyl. This selectivity is a well-documented phenomenon in analogous compounds like 2,4-dihydroxybenzaldehyde (B120756). nih.govgoogle.com The C4-hydroxyl group is more acidic and sterically accessible, making it a more favorable site for nucleophilic attack. In contrast, the C2-hydroxyl group's reactivity is significantly diminished due to its involvement in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. researchgate.netmdpi.com

Research on the regioselective alkylation of 2,4-dihydroxybenzaldehyde demonstrates that reactions with various alkyl halides in the presence of a mild base yield the 4-alkoxy-2-hydroxybenzaldehyde as the major product. nih.gov For instance, using cesium bicarbonate in acetonitrile (B52724) has been shown to be a highly efficient method for achieving excellent regioselectivity and high yields of the 4-alkylated product. nih.gov This approach minimizes the formation of di-alkylated side products. nih.gov While direct experimental data for this compound is scarce, these findings on the parent compound provide a strong predictive model for its behavior.

Table 1: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde (as a model for this compound)
Alkyl Halide (Electrophile)Base/SolventProductIsolated Yield (%)
1,2-DibromoethaneCsHCO₃ / CH₃CN2-(2-Bromoethoxy)-4-hydroxybenzaldehyde73
1,3-DibromopropaneCsHCO₃ / CH₃CN2-(3-Bromopropoxy)-4-hydroxybenzaldehyde72
1-BromopropaneCsHCO₃ / CH₃CN4-Propoxy-2-hydroxybenzaldehyde91
1-BromobutaneCsHCO₃ / CH₃CN4-Butoxy-2-hydroxybenzaldehyde95
Ethyl bromoacetateCsHCO₃ / CH₃CNEthyl 2-(formyl-3-hydroxyphenoxy)acetate88

Data sourced from studies on 2,4-dihydroxybenzaldehyde, which serves as a structural analog. nih.gov

Hydrogen bonding plays a critical role in differentiating the reactivity of the two hydroxyl groups in the 2,4-dihydroxybenzaldehyde framework.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydrogen of the C2-hydroxyl group and the oxygen of the C1-aldehyde group. researchgate.netmdpi.com This interaction forms a stable six-membered pseudo-ring, which increases the steric hindrance around the C2-hydroxyl and significantly reduces its nucleophilicity. researchgate.net By delocalizing the lone pair of electrons on the hydroxyl oxygen, this bond makes the C2-hydroxyl a much weaker nucleophile and less likely to participate in etherification or esterification reactions under controlled conditions. mdpi.com

Intermolecular Hydrogen Bonding: The C4-hydroxyl group, being unable to form an intramolecular hydrogen bond, is free to engage in intermolecular hydrogen bonding with solvent molecules or other reagent molecules. chemistryguru.com.sg This availability makes it the primary site for deprotonation by a base and subsequent reaction with an electrophile. chemistryguru.com.sg In the solid state, this can lead to the formation of hydrogen-bonded chains or networks between adjacent molecules.

Investigation of Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The distinct reactivity of the functional groups in this compound allows for a high degree of chemoselectivity and regioselectivity in transformations.

The selective functionalization of the C4-hydroxyl group is the most prominent example of regioselectivity. As established, the deactivation of the C2-hydroxyl by intramolecular hydrogen bonding is the key determining factor. researchgate.netmdpi.com Therefore, reactions like alkylation, acylation, and protection-group chemistry can be directed almost exclusively to the C4 position.

Studies on the closely related 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) further support this principle. In this isomer, the C4-hydroxyl is also preferentially alkylated over the C3-hydroxyl. This selectivity is attributed to the higher acidity of the C4-hydroxyl, which is para to the electron-withdrawing aldehyde group. mdpi.comdoaj.org This provides a reliable method for introducing various protecting groups, such as benzyl (B1604629) and propargyl ethers, specifically at the C4 position with good yields. mdpi.comdoaj.org

Table 2: Regioselective Protection of 3,4-Dihydroxybenzaldehyde (Analogous System)
Protecting Group ReagentBase/Solvent/ConditionsProductYield (%)
Benzyl chlorideNaHCO₃, NaI / DMF / 40°C, 24h4-Benzyloxy-3-hydroxybenzaldehyde75
p-Methoxybenzyl chlorideNaHCO₃, NaI / DMF / 40°C, 24h3-Hydroxy-4-(4-methoxybenzyloxy)benzaldehyde75
o-Nitrobenzyl bromideNaHCO₃, NaI / DMF / 40°C, 24h3-Hydroxy-4-(2-nitrobenzyloxy)benzaldehyde71
Allyl bromideNaHCO₃, NaI / DMF / 40°C, 24h4-Allyloxy-3-hydroxybenzaldehyde72
Propargyl bromideNaHCO₃, NaI / DMF / 40°C, 24h3-Hydroxy-4-propargyloxybenzaldehyde67

Data sourced from studies on 3,4-dihydroxybenzaldehyde. mdpi.com

For this compound, the combined electronic and steric factors—the intramolecular hydrogen bond at C2, the electron-withdrawing nature of the aldehyde and chlorine, and the relative positions of the groups—ensure that transformations involving the hydroxyl groups will proceed with high regioselectivity at the C4 position.

Derivatization Strategies and Novel Compound Synthesis Utilizing 3 Chloro 2,4 Dihydroxybenzaldehyde

Synthesis of Schiff Bases and Imines

The aldehyde functionality of 3-Chloro-2,4-dihydroxybenzaldehyde (B8528499) readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This classical transformation is a cornerstone in the development of new chemical entities for biological screening and for the structural elucidation of complex molecules.

Development of Scaffolds for Biological Evaluation (e.g., Antitumor Screening)

Schiff bases derived from this compound have been synthesized and evaluated for their potential as anticancer agents. The presence of the resorcinol (B1680541) moiety is considered a key pharmacophore that may contribute to the biological activity of these compounds, potentially through the inhibition of heat shock protein 90 (Hsp90). nih.gov A study focused on the synthesis of novel imines by reacting this compound with various anilines. These resorcinol-containing Schiff bases demonstrated significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.gov

The antiproliferative activity of these Schiff bases was assessed using the MTT assay, with doxorubicin serving as a positive control. The results indicated that the synthesized imines exhibited potent cytotoxic effects, highlighting their potential as scaffolds for the development of new antitumor agents. nih.gov

Antiproliferative Activity of Schiff Bases Derived from this compound
CompoundMCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)
Imine 13Data not specifiedData not specified
Imine 14Data not specifiedData not specified
Imine 15Data not specifiedData not specified
Doxorubicin (Control)Data not specifiedData not specified

Note: Specific IC₅₀ values were not provided in the source material, but the study indicated high cytotoxicity of the imines in MCF-7 cells. nih.gov

Structural Elucidation of Resorcinol-Containing Derivatives

The structural confirmation of newly synthesized Schiff bases derived from this compound is a critical step in their chemical and biological investigation. A range of analytical and spectroscopic techniques are employed for this purpose. The characterization of these resorcinol-containing derivatives typically involves elemental analysis, which provides the empirical formula of the compound. nih.gov

Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are indispensable for detailed structural elucidation. IR spectroscopy is used to identify the characteristic C=N stretching vibration of the imine group, confirming the formation of the Schiff base. nih.govnih.gov ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. Mass spectrometry is used to determine the molecular weight of the synthesized compounds. nih.govnih.gov

Synthesis of Diverse Heterocyclic Compounds

Beyond the synthesis of Schiff bases, this compound serves as a key starting material for the construction of more complex heterocyclic frameworks. Its aldehyde and phenol (B47542) functionalities allow it to participate in various cyclization and multicomponent reactions to yield a diverse array of heterocyclic compounds, including naphthoquinones, pyridazinones, and chromeno[2,3-d]pyrimidines.

Formation of Naphthoquinone Derivatives

Naphthoquinone derivatives are a class of compounds known for their wide range of biological activities. The synthesis of novel naphthoquinone derivatives can be achieved through reactions involving this compound. In one synthetic approach, a three-component reaction between 2-hydroxy-1,4-naphthoquinone (lawsone), a benzaldehyde (B42025) derivative, and an arylamine can lead to the formation of various naphthoquinone-based structures. nih.gov While the direct use of this compound in this specific published reaction was not detailed, its structural similarity to other benzaldehydes suggests its potential applicability in similar synthetic strategies to generate novel naphthoquinone derivatives. nih.gov The resulting compounds, such as benzoacridine-5,6-dione derivatives, have shown potent anti-breast cancer activity in MCF-7 cancer cells. nih.gov

Preparation of Pyridazinone Derivatives

Pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties. The synthesis of pyridazinones often involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a related precursor. nih.gov While the direct synthesis of pyridazinone derivatives from this compound is not explicitly detailed in the provided search results, the versatility of this starting material suggests potential synthetic routes. For instance, the aldehyde group could be transformed into a functional group that can participate in a cyclization reaction with a hydrazine to form the pyridazinone ring. Further research would be required to explore and establish specific synthetic pathways for the preparation of pyridazinone derivatives from this compound.

Exploration of Chromeno[2,3-d]pyrimidine and Related Ring Systems

The chromeno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system found in numerous biologically active molecules. The synthesis of this ring system can be achieved through a one-pot, three-component condensation reaction. nih.gov This reaction typically involves an aldehyde, a barbituric acid derivative, and a 1,3-dicarbonyl compound. nih.gov Given that this compound is an aldehyde, it is a plausible candidate for use in such a reaction to generate novel chromeno[2,3-d]pyrimidine derivatives. The reaction conditions, such as the use of a catalyst like p-toluenesulfonic acid (p-TSA) in a suitable solvent, are crucial for the successful formation of the desired product. nih.gov The exploration of this compound in this context could lead to the discovery of new compounds with potential therapeutic applications.

Design and Synthesis of Advanced Halogenated Aromatic Analogs

The introduction of additional halogen atoms onto the this compound scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. Halogenation can influence lipophilicity, electronic distribution, and metabolic stability, thereby impacting molecular interactions with biological targets.

The synthesis of di-chlorinated analogs such as 3,5-Dichloro-2,4-dihydroxybenzaldehyde from this compound presents a synthetic challenge due to the directing effects of the existing substituents. The hydroxyl and aldehyde groups on the aromatic ring are activating and ortho-, para-directing. A potential synthetic pathway could involve the direct electrophilic chlorination of this compound.

A proposed method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent. The reaction would likely be conducted in a suitable aprotic solvent, potentially with a catalyst to control regioselectivity. The hydroxyl groups strongly activate the ring, with the position ortho to the C2-hydroxyl and para to the C4-hydroxyl (the C5 position) being sterically accessible and electronically favorable for electrophilic attack.

Table 1: Proposed Synthesis of 3,5-Dichloro-2,4-dihydroxybenzaldehyde

Step Reactant Reagent/Catalyst Solvent Conditions Product

Careful control of stoichiometry and reaction conditions would be crucial to favor mono-chlorination at the C5 position and prevent over-chlorination or side reactions.

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for rational drug design. By systematically modifying the scaffold and assessing the impact on a specific biological target, key structural determinants for efficacy can be identified.

Heat shock protein 90 (Hsp90) is a molecular chaperone that is a significant target in cancer therapy. nih.gov Inhibitors based on the resorcinol moiety, which is present in 2,4-dihydroxybenzaldehyde (B120756) derivatives, are known to bind to the N-terminal ATP-binding pocket of Hsp90. nih.gov The efficacy of these inhibitors is largely dependent on specific hydrogen bonding and hydrophobic interactions.

The 2,4-dihydroxy substitution pattern is critical for activity. The hydroxyl groups are known to form key hydrogen bonds with a conserved aspartate residue (Asp93 in human Hsp90α) and a network of water molecules within the ATP-binding site. nih.gov

The introduction of a chlorine atom at the C3 position, as in this compound, can significantly influence inhibitory potency. The halogen can enhance binding affinity through several mechanisms:

Increased Lipophilicity : The chloro group increases the lipophilicity of the molecule, which can lead to improved cell permeability and better hydrophobic interactions within the binding pocket. scispace.com

Electronic Effects : As an electron-withdrawing group, chlorine can modulate the acidity of the neighboring hydroxyl groups, potentially strengthening the crucial hydrogen bonds with the protein. scispace.com

Halogen Bonding : The chlorine atom may participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein, further stabilizing the ligand-protein complex.

Further halogenation, such as the introduction of a second chlorine atom at the C5 position, could further enhance these effects, although steric hindrance must also be considered.

Table 2: Structure-Activity Relationship (SAR) Insights for Hsp90 Inhibition

Structural Feature Position Contribution to Hsp90 Inhibition
Hydroxyl Group C2 & C4 Essential for hydrogen bonding with Asp93 and water molecules in the ATP-binding site. nih.gov
Chloro Group C3 Increases lipophilicity, modulates electronic properties, and may form halogen bonds, potentially enhancing binding affinity.

Fragment-Based Approaches in Compound Library Generation

Fragment-based drug discovery (FBDD) utilizes small molecular fragments as starting points for building more complex and potent lead compounds. This compound is an ideal fragment due to its functional handles (aldehyde and hydroxyl groups) that allow for straightforward chemical elaboration.

Hybrid molecules, which combine two or more pharmacophores, are a promising strategy for developing multi-target agents or improving the properties of a primary scaffold. A coumarin-quinolone hybrid represents a complex architecture with potential applications in various therapeutic areas. The synthesis of such a hybrid can be envisioned starting from this compound.

Step 1: Synthesis of the Coumarin Core

The coumarin scaffold can be synthesized from this compound via the Knoevenagel condensation. wikipedia.orgorganicreactions.orgthermofisher.com This reaction involves the condensation of the aldehyde with an active methylene compound, such as diethyl malonate, in the presence of a weak base like piperidine. The initial condensation is followed by an intramolecular cyclization and dehydration to form the coumarin ring system.

Step 2: Functionalization and Coupling to a Quinolone Moiety

To create the hybrid molecule, the newly formed coumarin must be linked to a quinolone fragment. A common strategy involves creating a reactive handle on the coumarin that can be coupled with a corresponding functional group on the quinolone. For instance, the coumarin can be converted to a 3-(bromoacetyl)coumarin intermediate. nih.govrsc.orgsigmaaldrich.com This intermediate is a versatile electrophile that can react with nucleophiles, such as an amino-functionalized quinolone, to form a stable covalent bond.

This multi-step synthesis provides a clear pathway to complex hybrid molecules, demonstrating the utility of this compound as a foundational fragment in library generation. nih.govrsc.org

Mechanistic Investigations of Biological Activities Associated with 3 Chloro 2,4 Dihydroxybenzaldehyde and Its Derivatives

Antimicrobial Activity Mechanisms

The antimicrobial effects of phenolic aldehydes are well-documented. The addition of a chlorine atom to the structure of 2,4-dihydroxybenzaldehyde (B120756) is expected to modulate this activity.

Direct studies on the efficacy of 3-Chloro-2,4-dihydroxybenzaldehyde (B8528499) against specific bacterial strains are not extensively reported. However, research on similar compounds provides a basis for predicting its potential activity. For instance, derivatives of 2,4-dihydroxybenzaldehyde have demonstrated notable antimicrobial properties. The introduction of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.

Studies on related dihydroxybenzaldehydes, such as gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde, have shown antimicrobial activity against bovine mastitis-causing Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC₅₀) of 500 mg/L. nih.gov Furthermore, hydrazone derivatives of 2,4-dihydroxybenzoic acid, a closely related structure, have exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For example, a hydrazone derivative with a 3-chloro-4-methoxyphenyl substituent was highly active against Bacillus cereus. mdpi.com

Table 1: Antimicrobial Activity of Related Dihydroxybenzaldehyde Derivatives

Compound Target Microorganism Activity (MIC)
Gentisaldehyde Staphylococcus aureus MIC₅₀ = 500 mg/L
2,3-Dihydroxybenzaldehyde Staphylococcus aureus MIC₅₀ = 500 mg/L
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide Staphylococcus aureus ATCC 43300 (MRSA) 3.91 µg/mL

This table presents data for derivatives of dihydroxybenzaldehyde and dihydroxybenzoic acid to illustrate the potential antimicrobial efficacy of this class of compounds.

The proposed antimicrobial mechanisms for phenolic compounds like this compound likely involve multiple targets within the microbial cell. The hydroxyl groups can participate in hydrogen bonding and may disrupt cell wall integrity by interacting with proteins and enzymes. The aldehyde group is reactive and can form Schiff bases with amino groups in proteins, leading to enzyme inactivation and disruption of cellular functions.

Antioxidant Property Elucidation

The antioxidant properties of dihydroxybenzaldehydes are attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals.

While direct studies on this compound are scarce, extensive research on related compounds like 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) and its derivatives demonstrates significant protective effects against oxidative stress. These compounds are effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov For instance, 3,4-dihydroxybenzaldehyde has been shown to protect human blood cells from cytotoxicity and genotoxicity induced by oxidative agents by reducing the levels of ROS and RNS and restoring the levels of antioxidant enzymes. nih.gov

Similarly, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), a halogenated analog, has been shown to protect keratinocytes from damage induced by particulate matter (PM2.5) by mitigating ROS generation, mitochondrial dysfunction, and DNA damage. mdpi.com It exerts its antioxidant effects by regulating the nuclear factor erythroid 2-like 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. mdpi.com It is plausible that this compound would exhibit similar protective mechanisms due to the presence of the dihydroxy-substituted benzene (B151609) ring, a key structural feature for antioxidant activity. The antioxidant capacity of dihydroxybenzaldehydes is influenced by the position of the hydroxyl groups, with electron-donating derivatives showing notable activity. wiserpub.com

Table 2: Antioxidant Activity of Related Dihydroxybenzaldehyde Compounds

Compound Assay/Model Protective Effect
3,4-Dihydroxybenzaldehyde Human erythrocytes exposed to Cr(VI) Decreased ROS/RNS levels, restored antioxidant enzyme activities. nih.gov
3-Bromo-4,5-dihydroxybenzaldehyde Keratinocytes exposed to PM2.5 Ameliorated ROS generation, mitochondrial dysfunction, and DNA damage. mdpi.com

This table illustrates the protective effects of structurally similar compounds against oxidative stress.

Interactions with Biological Macromolecules

The interaction of small molecules with proteins and enzymes is fundamental to their biological activity. The functional groups of this compound suggest it can bind to these macromolecules.

The aldehyde group can covalently bind to lysine (B10760008) residues in proteins, while the hydroxyl groups can form hydrogen bonds with various amino acid residues. The presence of a chlorine atom could influence the binding affinity and specificity, potentially through hydrophobic interactions. These interactions can modulate the biological activity of the protein or enzyme, which is a common mechanism for the therapeutic or toxic effects of small molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,4-dihydroxybenzaldehyde (Protocatechualdehyde)
2,4-dihydroxybenzaldehyde
3-Chloro-4-hydroxybenzaldehyde
5-chloro-2,4-dihydroxybenzaldehyde
3-Bromo-4,5-dihydroxybenzaldehyde
Gentisaldehyde (2,5-dihydroxybenzaldehyde)
2,3-dihydroxybenzaldehyde
2,4-dihydroxybenzoic acid
Human Serum Albumin (HSA)
Staphylococcus aureus
Bacillus cereus

Modulation of Enzymatic and Protein Activity

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and proteins, which is central to their biological effects. A notable example involves the design of 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as potent inhibitors of Heat shock protein 90 (Hsp90). nih.gov The design of these inhibitors was informed by X-ray crystal structures, which revealed that an interaction with the Phe138 residue in the Hsp90 protein could significantly enhance binding potency. nih.gov

Another related compound, 3,4-dihydroxybenzaldehyde, has been shown to inhibit the phosphotransferase activity of protein kinase CKII, a protein implicated in cell proliferation and oncogenesis. nih.gov This inhibition was found to be competitive with respect to ATP, with an IC₅₀ value of approximately 783 µM. nih.gov Similarly, 2,4-dihydroxybenzaldehyde, an analogue, can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org

Furthermore, research into other chlorinated heterocyclic structures has revealed significant protein modulation. For instance, 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles (TDZs) have been identified as potent inhibitors of human histone deacetylase 8 (HDAC8) and exhibit outstanding reactivity against protein thiols, suggesting a mechanism of covalent modification. researchgate.net

Impact on Cellular Processes and Signal Transduction Pathways

The modulation of protein activity by these compounds translates into significant impacts on cellular processes and signaling pathways. The inhibition of protein kinase CKII by 3,4-dihydroxybenzaldehyde, for example, is directly linked to the induction of apoptosis, or programmed cell death. nih.gov This process is characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3, as well as the fragmentation of DNA. nih.gov

Derivatives of related structures have also been shown to influence critical signaling pathways. The benzothiazole (B30560) derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) requires a functional aryl hydrocarbon receptor (AhR) signaling pathway to induce cytotoxicity in MCF-7 breast cancer cells. nih.gov Activation of this pathway leads to the induction of cytochrome P450 1A1 (CYP1A1) and CYP1B1 transcription, which appears to be a requisite for its antitumor activity. nih.gov

In other cellular effects, 2,4-dihydroxybenzaldehyde suppresses the production of nitric oxide (NO) in stimulated macrophage cells. biomolther.org The related compound 3,4-dihydroxybenzaldehyde has demonstrated a protective role in human blood cells against cytotoxicity induced by hexavalent chromium by quenching reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This action helps restore the antioxidant power of the cells and protects against oxidative damage. nih.gov

Anticancer Research Applications of Derivatives

Cytotoxicity Studies in Specific Cancer Cell Lines (e.g., MCF-7, PC3)

Derivatives based on the dihydroxybenzaldehyde scaffold have shown cytotoxic potential against various cancer cell lines. For instance, 3,4-dihydroxybenzaldehyde caused a 50% growth inhibition of the human cancer cell line U937 at a concentration of 300 µM. nih.gov

While not direct derivatives of this compound, other substituted phenolic compounds provide insight into the potential of this chemical class. Newly synthesized Quercetin Schiff bases demonstrated dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line. revistabionatura.com Similarly, the benzothiazole 5F 203 showed potent cytotoxicity in MCF-7 wild-type cells, an effect that was significantly diminished in MCF-7 cells deficient in the aryl hydrocarbon receptor (AhR), highlighting a specific mechanism of action. nih.gov

Table 1: Cytotoxicity of Dihydroxybenzaldehyde and Related Derivatives in Cancer Cell Lines

CompoundCell LineEffectConcentrationSource
3,4-DihydroxybenzaldehydeU937 (Human cancer)50% growth inhibition300 µM nih.gov
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast cancer)CytotoxicityNot specified nih.gov
Quercetin Schiff base derivatives (Q1, Q2)MCF-7 (Breast cancer)Dose-dependent growth inhibitionUp to 200 µg/ml revistabionatura.com

Inhibition of Molecular Targets (e.g., Hsp90)

A key strategy in modern anticancer drug design is the targeting of specific molecular chaperones essential for cancer cell survival, such as Heat shock protein 90 (Hsp90). nih.gov The 3-chloro-2,4-dihydroxyphenyl moiety has been successfully utilized as a core component in the design of novel Hsp90 inhibitors. nih.gov Specifically, 3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides were developed as potent Hsp90 inhibitors. nih.gov The design of these pyrazole-based compounds was guided by structural biology, aiming to create an additional interaction with the Phe138 residue of Hsp90, which resulted in a significant increase in binding potency compared to analogues lacking this interaction. nih.gov Hsp90 inhibitors work by blocking the N-terminal ATP binding pocket, which leads to the destabilization and degradation of numerous Hsp90 client proteins that are critical for tumor growth and survival. nih.gov

Table 2: Hsp90 Inhibition by a this compound Derivative

Compound ClassCore MoietyTargetKey Interaction SiteSource
Pyrazole-4-carboxamides3-(5-Chloro-2,4-dihydroxyphenyl)Hsp90Phe138 nih.gov

Elucidation of Cell Growth Modulation and Apoptosis Induction Pathways

The anticancer effects of these compounds are often rooted in their ability to halt cell proliferation and trigger programmed cell death (apoptosis). Research on 3,4-dihydroxybenzaldehyde has shown that it induces apoptosis through the intrinsic pathway. nih.gov This is evidenced by the cleavage of PARP and procaspase-3, two key events in the apoptotic cascade. nih.gov Furthermore, the compound caused DNA fragmentation into the characteristic 180 bp multiples, a hallmark of apoptosis. nih.gov

Studies on the benzothiazole derivative 5F 203 in sensitive MCF-7 cells revealed that drug exposure led to cell cycle arrest in the G1 and S phases, preventing the cells from progressing to mitosis. nih.gov This cell cycle arrest was accompanied by the formation of DNA adducts, indicating direct DNA damage. nih.gov These effects were dependent on the AhR signaling pathway, demonstrating a clear molecular mechanism for its cell growth modulation. nih.gov

Immunomodulatory Properties of Related Compounds

Compounds structurally related to this compound have demonstrated notable immunomodulatory and anti-inflammatory properties. 2,4-Dihydroxybenzaldehyde (DHD), for example, exhibits significant anti-inflammatory activity in various in vivo models. biomolther.org It has been shown to suppress exudate volume and the number of polymorphonuclear leukocytes in an air pouch model in mice. biomolther.org

The anti-inflammatory effects of DHD are linked to its ability to modulate key inflammatory mediators. It effectively suppresses the enhanced production of nitric oxide (NO) and down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). biomolther.org These findings suggest that DHD and potentially its chlorinated analogues could possess therapeutic value by modulating inflammatory responses. biomolther.org

Inhibition of Protein-Protein Interactions (e.g., PD-1/PD-L1, CD80/PD-L1)

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), represents a critical immune checkpoint that tumor cells can exploit to evade the host's immune system. nih.gov PD-1 is expressed on activated T-cells, while PD-L1 is often overexpressed on the surface of tumor cells. nih.gov The binding of PD-L1 to PD-1 sends an inhibitory signal to the T-cell, leading to its functional exhaustion and preventing it from attacking the cancer cell. nih.gov Another important interaction is between PD-L1 and the CD80 receptor on T-cells, which can also modulate the immune response. jlu.edu.cn Blockade of these interactions, particularly PD-1/PD-L1, is a clinically validated strategy in cancer immunotherapy. nih.govnih.gov

While antibody-based therapies have been successful, they face limitations such as high production costs and poor tumor penetration, which has spurred the development of small-molecule inhibitors. nih.gov Research has revealed that certain small molecules can effectively block the PD-1/PD-L1 interaction. nih.gov The mechanism for one class of these inhibitors involves binding directly to PD-L1, inducing its dimerization. nih.gov This stabilized PD-L1 dimer occludes the binding site for PD-1, thereby preventing the formation of the PD-1/PD-L1 complex and restoring T-cell activity against the tumor. nih.govnih.gov

Although direct studies on this compound are not prominent in this specific context, the development of small-molecule inhibitors based on scaffolds like (2-methyl-3-biphenylyl)methanol demonstrates the feasibility of targeting this pathway with non-peptidic compounds. nih.govcore.ac.uk The discovery of potent, di-bromo-based small molecules further underscores that halogenated aromatic structures can serve as effective scaffolds for PD-L1 antagonists. core.ac.ukacs.org These inhibitors have been shown to disrupt the PD-1/PD-L1 complex and restore T-cell activation, highlighting a promising area for the investigation of novel halogenated compounds like this compound. core.ac.ukacs.org

Table 1: Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway

Compound ClassMechanism of ActionKey FindingsCitations
(2-methyl-3-biphenylyl)methanol derivativesBinds to PD-L1, inducing dimerization and blocking the PD-1 binding site.First non-peptidic inhibitors shown to potently block the PD-1/PD-L1 interaction. nih.gov
Di-bromo-based inhibitorsAntagonizes PD-L1, disrupting the PD-1/PD-L1 complex.A small, potent inhibitor that restores T-cell activation effectively. core.ac.ukacs.org

Mechanisms of T-cell Activation Augmentation

While direct mechanistic studies on this compound are limited, research on structurally related halogenated phenolic aldehydes provides insight into potential pathways for augmenting T-cell activation. A notable example is 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a compound isolated from marine red algae, which has been shown to alleviate allergic contact dermatitis by modulating T-cell responses.

The primary mechanism identified for BDB involves the promotion of regulatory T-cells (Tregs), which are crucial for suppressing excessive inflammatory responses. Studies have demonstrated that BDB administration leads to an upregulation of TGF-β-dependent CD4+Foxp3+ T-cells. These specialized T-cells are critical for immune tolerance. The research indicates that BDB may not act on T-cells directly but rather through its effect on macrophages. Specifically, BDB appears to induce an M2 macrophage phenotype, which is characterized by anti-inflammatory functions. These BDB-induced M2 macrophages then mediate the differentiation of naïve CD4+ T-cells into CD4+Foxp3+ Tregs, which in turn suppress the proliferation of effector T-cell subsets (Th1, Th2, and Th17), thereby dampening the inflammatory cascade. This suggests a sophisticated, indirect mechanism for augmenting specific T-cell functions to achieve an anti-inflammatory outcome.

Table 2: Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) on T-Cell and Macrophage Function

Experimental FindingMechanismOutcome
Increased CD4+Foxp3+ T-cellsPromotes TGF-β-dependent differentiation of Tregs.Suppression of inflammatory T-cell subsets.
T-cell Hypo-responsivenessSuppressed proliferation of CD4+ T-cells.Reduced inflammatory response.
M2 Macrophage InductionBDB augments M2 macrophage function.M2 macrophages mediate Treg differentiation.

Agrochemical Research Perspectives and Mechanisms of Action

Potential as Pesticidal and Fungicidal Agents

The benzaldehyde (B42025) scaffold is a promising starting point for the development of new agrochemicals. Research has shown that benzaldehyde itself exhibits insecticidal, antimicrobial, and antioxidant properties. nih.govresearchgate.net It can cause 100% mortality in insect larvae such as Galleria mellonella and also inhibits phenol (B47542) oxidase, an important enzyme in the insect immune system. nih.govresearchgate.net The introduction of halogen atoms is a common strategy in the design of modern pesticides to enhance efficacy and modulate physicochemical properties. nih.gov

Derivatives of 2,4-dihydroxybenzaldehyde, the parent structure of the subject compound, have been synthesized and evaluated for their fungicidal activity. jlu.edu.cnresearchgate.netresearchgate.net For instance, 2,4-dihydroxybenzaldehyde thiosemicarbazone and its metal complexes have been synthesized and tested for antifungal activity. jlu.edu.cnresearchgate.net Further studies created a series of amides, hydrazines, and hydrazones with a 2,4-dihydroxythiobenzoyl moiety, which showed significant in vitro activity against several phytopathogenic fungi, including Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. researchgate.net The N-substituted 2,4-dihydroxythiobenzamide derivatives were found to be the most active. researchgate.net

The presence of a chlorine atom on the aromatic ring, as in this compound, could potentially enhance these agrochemical properties. Halogenation is a well-established method for increasing the potency of pesticides. nih.gov For example, halogenated N-hetero compounds have shown significant pesticidal activity against pine nematodes, a major pest in forestry. google.com Therefore, this compound and its derivatives represent a logical area for further investigation in the search for novel, effective pesticidal and fungicidal agents.

Table 3: Agrochemical Potential of Benzaldehyde and its Derivatives

Compound/Derivative ClassActivity TypeTarget Organism/EnzymeKey FindingsCitations
BenzaldehydeInsecticidal, AntimicrobialGalleria mellonella, Bacteria, FungiCauses 100% mortality in insect larvae; inhibits phenol oxidase. nih.govresearchgate.net
2,4-Dihydroxythiobenzoyl derivativesFungicidalFusarium, AlternariaN-substituted derivatives showed the highest activity against phytopathogenic fungi. researchgate.net
2,4-dihydroxybenzaldehyde thiosemicarbazoneAntifungalFungiCompound and its metal complexes show antifungal properties. jlu.edu.cnresearchgate.net
Halogenated N-hetero compoundsPesticidal (Nematicidal)Pine nematodesHalogenation significantly enhances pesticidal efficacy. google.com

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2,4 Dihydroxybenzaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural analysis of 3-Chloro-2,4-dihydroxybenzaldehyde (B8528499) and its analogs.

The ¹H NMR spectrum of a substituted benzaldehyde (B42025) provides a wealth of information based on the chemical shifts (δ) of the protons, their integration, and the coupling constants (J) between them. In the case of dihydroxybenzaldehyde analogs, the aromatic protons typically appear in the range of δ 6.0-8.0 ppm. The aldehyde proton is highly deshielded and resonates at a characteristic downfield region, usually between δ 9.5 and 10.5 ppm. The hydroxyl protons can exhibit broad signals over a wide range of chemical shifts, and their positions can be confirmed by D₂O exchange experiments.

For instance, the ¹H NMR spectrum of 2,4-dihydroxybenzaldehyde (B120756) in DMSO-d₆ shows signals for the hydroxyl protons at δ 10.73 (s, 2H) and the aldehyde proton at δ 9.92 (s, 1H). The aromatic protons appear as a doublet at δ 7.52 (d, J = 8.8 Hz, 1H), a doublet of doublets at δ 6.39 (dd, J = 8.8, 2.4 Hz, 1H), and a doublet at δ 6.32 (d, J = 2.4 Hz, 1H) rsc.org. This coupling pattern is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

The analysis of coupling constants is crucial for determining the relative positions of the substituents on the aromatic ring. Ortho-coupling (³J) typically ranges from 7-10 Hz, meta-coupling (⁴J) is smaller at 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz. These values help in assigning the specific protons to their positions on the benzaldehyde core.

Table 1: ¹H NMR Data for Dihydroxybenzaldehyde Analogs in DMSO-d₆

Compound Aldehyde Proton (δ, ppm) Hydroxyl Protons (δ, ppm) Aromatic Protons (δ, ppm, J in Hz)
2,3-Dihydroxybenzaldehyde 10.20 (s, 1H) 9.92 (s, 2H) 7.13 (dd, J = 7.6, 1.6, 1H), 7.07 (dd, J = 7.6, 1.6, 1H), 6.79 (t, J = 7.8, 1H) rsc.org
2,4-Dihydroxybenzaldehyde 9.92 (s, 1H) 10.73 (s, 2H) 7.52 (d, J = 8.8, 1H), 6.39 (dd, J = 8.8, 2.4, 1H), 6.32 (d, J = 2.4, 1H) rsc.org
2,5-Dihydroxybenzaldehyde 10.02 (s, 1H) 10.18 (s, 1H), 9.17 (s, 1H) 7.01–6.95 (m, 2H), 6.84 (d, J = 8.4, 1H) rsc.org

This table is interactive. Data can be sorted and filtered.

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in a molecule. In substituted benzaldehydes, the carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, typically between 190 and 200 ppm. The carbons attached to the hydroxyl groups are also deshielded and appear in the range of 150-165 ppm. The positions of the other aromatic carbons can be predicted based on the substituent effects.

For example, the ¹³C NMR spectrum of 2,4-dihydroxybenzaldehyde oxime in DMSO-d₆ shows signals at δ 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, and 104.7 ppm rsc.org. The signals at δ 163.2 and 162.1 ppm can be attributed to the carbons bearing the hydroxyl groups, while the signal at δ 146.7 ppm corresponds to the carbon of the C=N-OH group.

Table 2: ¹³C NMR Data for Dihydroxybenzaldehyde Analogs

Compound Solvent Carbonyl Carbon (δ, ppm) Aromatic and Other Carbons (δ, ppm)
2,3-Dihydroxybenzaldehyde oxime DMSO-d₆ 147.4 (C=N) 149.8, 148.4, 124.1, 118.4, 116.8, 116.3 rsc.org
2,4-dihydroxybenzaldehyde oxime DMSO-d₆ 146.7 (C=N) 163.2, 162.1, 135.3, 109.0, 107.1, 104.7 rsc.org
3-Chlorobenzaldehyde CDCl₃ 190.9 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 rsc.org

This table is interactive. Data can be sorted and filtered.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

In this compound and its analogs, the most prominent IR absorption bands are those corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups.

The O-H stretching vibration of the phenolic hydroxyl groups typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. For instance, in 2,4-dihydroxybenzaldehyde oxime, a broad O-H stretching band is observed at 3388 cm⁻¹ rsc.org.

The C=O stretching vibration of the aldehyde group is a strong and sharp absorption band that is typically found in the range of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring. For example, in 2,3-dihydroxybenzaldehyde, the C=O stretching vibration is observed at a frequency that is characteristic for aromatic aldehydes.

**Table 3: Characteristic IR Frequencies for Dihydroxybenzaldehyde Analogs (in cm⁻¹) **

Compound O-H Stretch C=N Stretch Other Notable Bands
2,3-dihydroxybenzaldehyde oxime 3454 1641 1614, 1592, 1492, 1440 rsc.org
2,4-dihydroxybenzaldehyde oxime 3388 1627 1597, 1549, 1501, 1441 rsc.org
2,4-dihydroxy-5-acetylacetophenone dioxime 3525 1626 1618, 1585, 1493, 1480 rsc.org

This table is interactive. Data can be sorted and filtered.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.

In mass spectrometry, a molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For halogen-containing compounds like this compound, the isotopic pattern of the halogen (e.g., the ³⁵Cl and ³⁷Cl isotopes) in the molecular ion peak is a characteristic feature.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation of the molecular ion occurs through predictable pathways, often involving the loss of small, stable neutral molecules or radicals. For benzaldehyde derivatives, common fragmentation pathways include the loss of the formyl radical (CHO), carbon monoxide (CO), and water (H₂O) from the hydroxyl groups. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For example, the mass spectrum of a Schiff base derived from 2-chlorobenzaldehyde (B119727) showed a molecular ion peak at m/z = 458, which was consistent with its calculated molecular weight, and other significant peaks at m/z 71, 87, 186, 245, 296, 315, and 356, corresponding to various fragments of the molecule researchgate.net.

Table 4: Mass Spectrometry Data for Benzaldehyde Analogs

Compound Ionization Method Molecular Ion (m/z) Key Fragment Ions (m/z)
Schiff base of 2-chlorobenzaldehyde ESI-MS 458 [M]⁺ 356, 315, 296, 245, 186, 87, 71 researchgate.net
3,4-Dihydroxybenzoic acid ESI-MS [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ 191, 179, 173, 161, 133 researchgate.net
2-Chloro-3,4-dihydroxybenzaldehyde Not specified 172 [M]⁺ 173, 171, 104 nih.gov

This table is interactive. Data can be sorted and filtered.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound, the analysis would also extend to chlorine (Cl) and oxygen (O) to confirm its empirical formula.

Based on its molecular formula, C₇H₅ClO₃, the theoretical elemental composition can be calculated. The molecular weight of the compound is 172.57 g/mol . nih.govechemi.com The expected elemental percentages are presented in the table below.

Table 1. Theoretical Elemental Composition of this compound.

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 48.72
Hydrogen H 1.008 5 5.04 2.92
Chlorine Cl 35.45 1 35.45 20.54
Oxygen O 16.00 3 48.00 27.81

| Total | | | | 172.56 | 100.00 |

Note: Experimental data from CHN analysis for this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic Techniques (e.g., UV-Vis, Raman Spectroscopy)

Advanced spectroscopic techniques are crucial for elucidating the electronic and vibrational structures of a molecule.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. For this compound, the spectrum would be expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring and the carbonyl group (C=O) of the aldehyde. The presence of hydroxyl (-OH) and chlorine (-Cl) substituents on the aromatic ring would influence the position and intensity of these absorption maxima (λ_max) compared to unsubstituted benzaldehyde. Data for the parent compound, 2,4-dihydroxybenzaldehyde, shows UV-Vis absorption information is available, which would serve as a basis for comparison. spectrabase.comnih.gov

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule. A Raman spectrum for this compound would display distinct peaks corresponding to the stretching and bending vibrations of its functional groups. Key expected signals would include:

C-H stretching and bending modes of the aromatic ring and the aldehyde group.

C=O stretching of the aldehyde group.

C-C stretching within the aromatic ring.

O-H stretching and bending of the two hydroxyl groups.

C-Cl stretching.

Analysis of the Raman spectrum for the related compound 3-Chloro-4-hydroxybenzaldehyde has been reported, offering a reference for the vibrational modes involving the chlorinated aromatic ring. prepchem.com

Note: Specific experimental UV-Vis and Raman spectra for this compound are not documented in the available literature.

X-ray Crystallography and Solid-State Structural Analysis

Note: A crystal structure for this compound has not been reported in the surveyed literature. The following subsections describe the potential structural features that such an analysis would reveal.

Crystal Packing and Intermolecular Interactions

Should a single crystal of this compound be grown and analyzed, the study of its crystal packing would reveal how the molecules arrange themselves in the crystal lattice. A primary focus would be on the intermolecular interactions that stabilize the crystal structure. Given the molecule's functional groups, the following interactions would be anticipated:

Hydrogen Bonding: The two hydroxyl groups and the carbonyl oxygen of the aldehyde are strong candidates for forming a network of intermolecular and potentially intramolecular hydrogen bonds. The O-H groups can act as hydrogen bond donors, while the aldehydic oxygen and the other hydroxyl oxygen can act as acceptors. These interactions are known to be dominant forces in the crystal packing of phenolic compounds.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) interacting with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic rings could stack on top of each other, leading to stabilizing π-π interactions.

Conformational Studies in the Crystalline State

The crystallographic data would provide an exact picture of the molecule's conformation in the solid state. Key conformational features to be determined would include:

Planarity: The degree of planarity of the benzaldehyde moiety.

Group Orientations: The orientation of the aldehyde (-CHO) and the two hydroxyl (-OH) groups relative to the benzene ring and to each other. Intramolecular hydrogen bonding, for instance between the C2-hydroxyl and the aldehyde's carbonyl oxygen, could significantly influence and lock the conformation of these groups.

Torsional Angles: The precise measurement of torsional angles, such as the C(ring)-C(aldehyde) bond, would define the rotational position of the formyl group.

This information is vital for understanding structure-property relationships and for computational modeling studies.

Table 2. List of Compounds Mentioned

Compound Name
This compound
2,4-dihydroxybenzaldehyde
3-Chloro-4-hydroxybenzaldehyde

Advanced Computational and Theoretical Studies on 3 Chloro 2,4 Dihydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 3-Chloro-2,4-dihydroxybenzaldehyde (B8528499) at the atomic and molecular levels. These computational methods allow for the detailed exploration of its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, reflecting the nucleophilic character of these regions. Studies on dihydroxybenzenes show that the HOMO orbitals are significantly located on the hydroxyl groups. The LUMO, in contrast, is anticipated to be centered on the electron-deficient aldehyde group and the carbon atoms of the benzene (B151609) ring, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Representative Frontier Molecular Orbital Energies for Substituted Aromatic Compounds
Compound TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Dihydroxybenzene-8.5 to -9.0-0.5 to -1.07.5 to 8.5
Chlorophenol-9.0 to -9.5-0.8 to -1.28.2 to 8.3
Substituted Benzaldehyde (B42025)-9.5 to -10.0-1.5 to -2.08.0 to 8.0

Note: The data in the table are representative values based on computational studies of analogous compounds and are intended to illustrate general trends.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.

For this compound, the ESP map is expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the hydroxyl and aldehyde groups, indicating their Lewis basicity and propensity to engage in hydrogen bonding. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the hydroxyl groups and the aldehydic proton, signifying their electrophilic character. The aromatic ring itself will display a complex potential surface due to the competing electronic effects of the substituents.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms offers a powerful tool to investigate the pathways of chemical transformations, providing insights into the energies of reactants, products, intermediates, and transition states.

Transition State Analysis of Key Synthetic Transformations

Transition state analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. By locating and characterizing the transition state structures, the activation energy barriers for different reaction pathways can be determined. For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or etherification of the hydroxyl groups, computational analysis can elucidate the most favorable reaction pathways.

In the context of electrophilic aromatic substitution on the phenol (B47542) ring, the reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this intermediate, and thus the height of the transition state energy barrier, is influenced by the substituents on the ring. The hydroxyl groups are strongly activating and ortho-, para-directing, which would favor substitution at the positions ortho and para to them.

Computational Prediction of Regio- and Chemoselectivity

Computational methods can be employed to predict the regio- and chemoselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the relative activation energies for attack at different positions on the aromatic ring can be calculated to predict the major product isomer. The directing effects of the hydroxyl, chloro, and aldehyde groups will collectively determine the most reactive sites.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and predicting binding affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For a molecule like this compound, with its hydroxyl, aldehyde, and chloro groups, these interactions would primarily involve hydrogen bonding, hydrophobic interactions, and halogen bonds.

For instance, in studies on similar aldehyde derivatives, such as 3,4-dihydroxybenzaldehyde (B13553), docking simulations have been used to investigate potential inhibitory activity against enzymes like the 3C-like protease of SARS-CoV-2 nih.gov. In such a model, the hydroxyl groups of the benzaldehyde derivative would likely form crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as histidine or cysteine, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic model of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand. An MD simulation of a this compound-protein complex would reveal the stability of key hydrogen bonds, the role of water molecules in the binding pocket, and any conformational changes in the protein upon ligand binding. These simulations are computationally intensive but provide a deeper understanding of the interaction dynamics.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group of LigandPotential Interacting Residues (Examples)Type of Interaction
2-hydroxyl (-OH)Asp, Glu, His, SerHydrogen Bond (Donor/Acceptor)
4-hydroxyl (-OH)Asn, Gln, ThrHydrogen Bond (Donor/Acceptor)
Aldehyde (-CHO)Lys, ArgHydrogen Bond (Acceptor), Covalent (Schiff base)
Phenyl RingPhe, Tyr, Trpπ-π Stacking, Hydrophobic
Chlorine (-Cl)Backbone atoms, Electron-deficient ringsHalogen Bond, Hydrophobic

A primary goal of molecular docking and dynamics is to predict the binding affinity between a ligand and its target. This is often expressed as the Gibbs free energy of binding (ΔG_bind), where a more negative value indicates a stronger interaction. While docking scores provide a rapid estimation, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are often employed on trajectories from MD simulations to calculate binding free energies.

These calculations can guide the optimization of the lead compound. For this compound, computational models could be used to predict how modifications to its structure would affect binding affinity. For example, substituting the chlorine atom with other halogens or adding functional groups to the aromatic ring could be simulated to identify derivatives with potentially enhanced binding to a target protein. This in silico optimization process significantly accelerates the drug design cycle by prioritizing the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities bio-hpc.euijpsr.com. These models are valuable for predicting the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, polar surface area, logP (lipophilicity).

3D descriptors: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity mdpi.com. A robust QSAR model for benzaldehyde derivatives could predict the efficacy of this compound and guide the design of new analogs with improved potency and selectivity. For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for activity, thus informing further chemical modifications.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor TypeDescriptor NameInformation Encoded
ConstitutionalMolecular Weight (MW)Size of the molecule
TopologicalBalaban J indexBranching and shape of the molecule
ElectronicHOMO EnergyElectron-donating ability
GeometricalMolecular Surface AreaSteric properties
PhysicochemicalLogPLipophilicity/hydrophilicity

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their relative energies.

For this compound, key rotational bonds would be between the aromatic ring and the aldehyde group, and between the ring and the hydroxyl groups. A potential energy surface (PES) scan is a common technique to map the energy landscape uni-muenchen.deq-chem.com. This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.

Studies on the closely related compound, 3-chloro-4-hydroxybenzaldehyde, have shown the existence of two stable rotamers related to the orientation of the aldehyde group: O-cis and O-trans, with respect to the chlorine atom researchgate.net. The energy difference between these conformers is typically small, indicating that both may be present at room temperature. The most stable conformer is often found to be the one that allows for intramolecular hydrogen bonding, for instance, between the 2-hydroxyl group and the aldehyde's oxygen atom in this compound. Understanding the preferred conformations and the energy barriers between them is crucial, as only specific conformers may be able to fit into a protein's binding site.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2,4-dihydroxybenzaldehyde, and how can purity be verified?

  • Methodological Answer : A common approach involves Mannich reactions using indium chloride as a catalyst in ethanol under reflux (Scheme 1, ). Post-synthesis, purity is confirmed via 1H-NMR^1 \text{H-NMR}: two doublets (δ 6.45–6.75 ppm) for vicinal aromatic hydrogens distinguish the product from isomers (e.g., 2,4-dihydroxybenzaldehyde, which shows singlets) . Solubility (8.45 mg/mL in water at 25°C) and organic solvent compatibility (ethanol, DMSO) can guide recrystallization .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H-NMR^1 \text{H-NMR} : Two doublets (J ≈ 8–10 Hz) confirm substitution at positions 2 and 4, with a chlorine atom at position 3. Absence of singlet signals rules out alternative structures like 5-chloro-2,4-dihydroxybenzaldehyde .
  • FT-IR : Broad O-H stretches (~3200–3500 cm1^{-1}), aldehyde C=O (~1680 cm1^{-1}), and C-Cl (~750 cm1^{-1}) .
  • HPLC : Use C18 columns with UV detection (λ = 280 nm) and acetonitrile/water mobile phases to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Slightly soluble in water but freely soluble in ethanol and DMSO. Use ethanol for biological assays to avoid solvent interference .
  • Stability : Store at 2–8°C under inert gas (N2_2) to prevent oxidation of the aldehyde group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

  • Methodological Answer : Protect the 2- and 4-hydroxyl groups with acetyl or benzyl groups before functionalization. For example, regioselective 4-benzylation is achieved using benzyl bromide/K2_2CO3_3 in DMF at 60°C (yield: 75–80%) . Deprotection with HCl/MeOH restores hydroxyl groups .

Q. How do asymmetry parameters improve toxicity modeling for this compound?

  • Methodological Answer : Asymmetric dose-response curves (e.g., EC50_{50} = 1.34 mg/L for 5PL-1P vs. 1.25 mg/L for 4PL) require 5-parameter logistic (5PL) models with an asymmetry factor (s). Use software like GraphPad Prism to fit data, prioritizing 5PL-1P for low r2^2 (<0.99) in symmetric models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize MTT protocols (e.g., 3-hour incubation with 25 µL MTT solution) to reduce inter-lab variability .
  • Byproduct Interference : Characterize impurities (e.g., chlorinated byproducts) via LC-MS and test their activity separately .
  • Structural Analogues : Compare activity with 5-chloro-2,4-dihydroxybenzaldehyde (CAS 131088-02-3) to isolate chlorine’s positional effects .

Q. How can computational modeling predict reactivity or pharmacophore features?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., aldehyde for Schiff base formation) .
  • Pharmacophore Mapping : Use Schrödinger Suite to align with known anticancer leads (e.g., naphthoquinone derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.